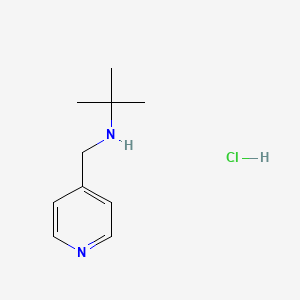
2-叠氮乙胺盐酸盐
描述
2-Azidoethan-1-amine hydrochloride is a chemical compound with the molecular formula C2H7ClN4 . It is used as a reagent for pyrrolobenzodiazepine dimers that are used in the treatment of proliferative disorders such as cancer .
Synthesis Analysis
The synthesis of 2-Azidoethan-1-amine hydrochloride involves the use of a linker providing the azide group required for the subsequent click reaction. The carboxyl groups on the beads are activated with EDC and S-NHS and form a covalent bond with the amine group on the linker molecule .
Molecular Structure Analysis
The molecular structure of 2-Azidoethan-1-amine hydrochloride is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Azidoethan-1-amine hydrochloride include a molecular weight of 122.56 g/mol . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned in the search results .
科学研究应用
合成和聚合物应用
- 聚(N-异丙基丙烯酰胺)功能化: Narumi 等人(2008 年)描述了使用 2-叠氮乙胺的衍生物引发 N-异丙基丙烯酰胺 (NIPAM) 的聚合。他们进一步展示了叠氮端基与乙炔衍生物的“点击”反应,改变了聚合物的性质,例如其较低的临界溶解温度 (LCST) (Narumi et al., 2008).
有机合成
- 重氮转移试剂: Goddard-Borger 和 Stick(2007 年)报道了咪唑-1-磺酰叠氮化合物的合成,这是一种重氮转移试剂,证明了其将伯胺转化为叠氮化合物的有效性,这是有机合成中的关键步骤 (Goddard-Borger & Stick, 2007).
大环化学
- 氮杂吡咯和氮杂四吡咯大环: Mani 等人(2010 年)通过吡咯的曼尼希反应合成了氮杂吡咯和氮杂四吡咯大环,使用伯胺盐酸盐。这些大环在阴离子结合中具有潜在的应用 (Mani et al., 2010).
材料科学和生物技术
用于药物递送的壳聚糖水凝胶: Karimi 等人(2018 年)探索了使用三(2-(2-甲酰苯氧)乙基)胺(由三(2-氯乙基)胺盐酸盐合成)来制造壳聚糖水凝胶,该水凝胶在药物递送系统中具有潜在的应用 (Karimi et al., 2018).
固相合成: Castro 等人(2013 年)使用咪唑-1-磺酰叠氮化合物的盐酸盐来制备叠氮化固体载体。这种方法在固相合成中具有应用,特别是在通过点击化学偶联接头 (Castro et al., 2013).
生物胺传感器: Singh 等人(2014 年)报道了使用叠氮化合物合成了新型的有机硅基化学传感器。这些化学传感器在检测生物胺中具有应用,生物胺在各种生物过程中很重要 (Singh et al., 2014).
表面功能化: Kim 等人(2003 年)利用可以从 2-叠氮乙胺衍生的氮丙啶,在二氧化硅等固体基材上制造反应性胺基。这在材料科学中用于表面功能化 (Kim et al., 2003).
作用机制
Target of Action
2-Azidoethan-1-amine hydrochloride is primarily used as a reagent in the field of biochemistry . It is often used in the synthesis of antigenic peptides, which are used in serological test settings such as enzyme-linked immunosorbent assays (ELISA) to determine reactive antibodies (ABs) from serum or plasma samples . Therefore, its primary targets are the antigenic peptides that it helps synthesize.
Mode of Action
The compound interacts with its targets through a process known as copper-catalyzed click chemistry . This process allows for the immobilization of designed synthetic peptides onto uniquely color-coded paramagnetic beads in an orientation-specific manner . The compound’s azide group reacts with an alkyne group on the target molecule to form a stable triazole ring, a process known as a click reaction .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of antigenic peptides, which are involved in the immune response .
Result of Action
The primary result of the action of 2-Azidoethan-1-amine hydrochloride is the synthesis of antigenic peptides. These peptides can then be used in various applications, such as the detection of antibody reactivities in serum or plasma samples . This can aid in early disease diagnostics, vaccine development, or monitoring of immune responses .
Action Environment
The action of 2-Azidoethan-1-amine hydrochloride can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction can be affected by the presence of copper ions and the pH of the solution . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at -20°C to maintain its stability .
生化分析
Biochemical Properties
2-Azidoethan-1-amine hydrochloride plays a crucial role in biochemical reactions due to its azide group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable triazole linkages. For instance, it can be used to label proteins with fluorescent tags, enabling the study of protein localization and interactions . The nature of these interactions is typically covalent, ensuring the stability and specificity of the modifications.
Cellular Effects
The effects of 2-Azidoethan-1-amine hydrochloride on cells are multifaceted. It can influence cell function by modifying proteins involved in critical cellular processes. For example, when used in click chemistry, it can label cell surface proteins, thereby affecting cell signaling pathways and gene expression. Studies have shown that 2-Azidoethan-1-amine hydrochloride can be used to track protein dynamics and interactions within cells, providing insights into cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Azidoethan-1-amine hydrochloride exerts its effects through the formation of covalent bonds with target biomolecules. The azide group reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole ring. This reaction is highly specific and efficient, making it ideal for labeling and modifying biomolecules. Additionally, 2-Azidoethan-1-amine hydrochloride can inhibit or activate enzymes by covalently modifying active site residues, thereby altering their activity and affecting downstream cellular processes .
Temporal Effects in Laboratory Settings
The stability and effects of 2-Azidoethan-1-amine hydrochloride over time are critical for its use in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade over time if exposed to moisture or light. Long-term studies have shown that 2-Azidoethan-1-amine hydrochloride maintains its labeling efficiency and specificity in both in vitro and in vivo experiments, although periodic verification of its activity is recommended .
Dosage Effects in Animal Models
In animal models, the effects of 2-Azidoethan-1-amine hydrochloride vary with dosage. At low doses, it effectively labels target proteins without causing significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a minimal effective dose is required to achieve specific labeling without detrimental effects .
Metabolic Pathways
2-Azidoethan-1-amine hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, it can inhibit enzymes in glycolysis or the citric acid cycle, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Azidoethan-1-amine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of 2-Azidoethan-1-amine hydrochloride is crucial for its activity and function. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, it can be targeted to mitochondria or the endoplasmic reticulum, where it can modify resident proteins and influence organelle function .
属性
IUPAC Name |
2-azidoethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4.ClH/c3-1-2-5-6-4;/h1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPDLBROICENPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118508-67-1 | |
| Record name | 2-azidoethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

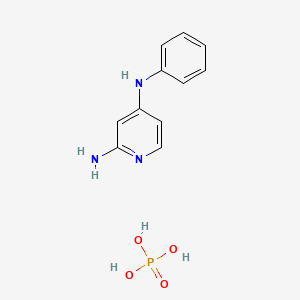

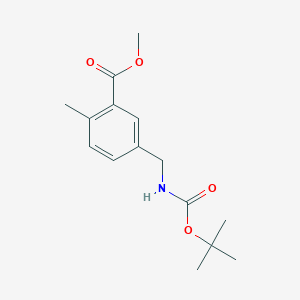


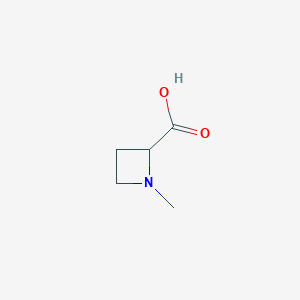

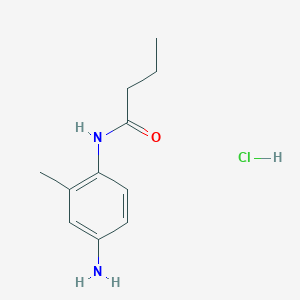

![Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate](/img/structure/B3088311.png)
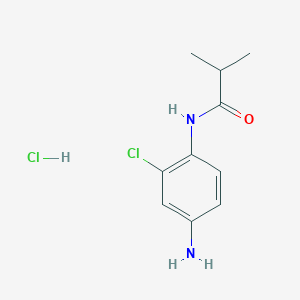
![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3088326.png)
